Catalytic Efficiency in Benzodiazaborole Synthesis: BF₃·CH₃CN vs. BF₃·OEt₂, BF₃·THF, and BF₃·SMe₂
In the synthesis of functionalized 1,3,2-benzodiazaborole cores, BF₃·CH₃CN (3 equiv) delivered a product-to-internal-standard (P/IS) ratio of 1.85 by GCMS analysis. Under identical reaction conditions, BF₃·OEt₂ yielded a P/IS ratio of 0.43, BF₃·THF gave 0.42, and BF₃·SMe₂ gave 1.60 [1].
| Evidence Dimension | Catalytic performance (product-to-internal-standard ratio by GCMS) |
|---|---|
| Target Compound Data | 1.85 (P/IS ratio) |
| Comparator Or Baseline | BF₃·OEt₂: 0.43; BF₃·THF: 0.42; BF₃·SMe₂: 1.60 |
| Quantified Difference | BF₃·CH₃CN is 4.3-fold higher than BF₃·OEt₂, 4.4-fold higher than BF₃·THF, and 1.16-fold higher than BF₃·SMe₂ |
| Conditions | 3 equiv of Lewis acid, reaction in hexane, product quantified by GCMS using 4,4′-di-tert-butylbiphenyl as internal standard |
Why This Matters
Demonstrates that BF₃·CH₃CN provides substantially higher catalytic efficiency than BF₃·OEt₂ and BF₃·THF in this transformation, making it the preferred choice for researchers aiming to maximize yield in azaborine core construction.
- [1] Davies, G. H. M., & Molander, G. A. (2016). Synthesis of Functionalized 1,3,2-Benzodiazaborole Cores Using Bench-Stable Components. The Journal of Organic Chemistry, 81(1), 344–351. Supporting Information, Table 2. View Source
